molecular formula C8H10O3 B025070 6-Ethyl-4-methoxy-2-pyranone CAS No. 106950-13-4

6-Ethyl-4-methoxy-2-pyranone

Cat. No. B025070
M. Wt: 154.16 g/mol
InChI Key: CRYDMVQAZDVQSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Ethyl-4-methoxy-2-pyranone involves reaction pathways that include the use of ethyl β-methoxycrotonate reacting with substituted carbonyl compounds to give 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones. These reactions highlight the compound's versatility in synthesizing various substituted pyranones (Shandala, Ayoub, & Mohammad, 1984).

Molecular Structure Analysis

The molecular structure of 6-Ethyl-4-methoxy-2-pyranone and its derivatives has been explored through various analytical techniques. For instance, the title compound synthesized by reacting 4-hydroxy-6-methylpyran-2-one with ethyl 4′-methoxy-2-cyanocinnamate shows a nearly planar pyranone ring, demonstrating the compound's structural characteristics (Shi et al., 2004).

Chemical Reactions and Properties

6-Ethyl-4-methoxy-2-pyranone undergoes various chemical reactions, such as the convenient ultrasound-mediated condensation reactions, to produce 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives. These reactions underscore the compound's chemical reactivity and the potential for creating diverse chemical structures (Wang et al., 2011).

Physical Properties Analysis

The physical properties of 6-Ethyl-4-methoxy-2-pyranone derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. While specific studies on these properties are scarce, the general characteristics of pyranone compounds provide insights into their stability and solubility profiles.

Chemical Properties Analysis

6-Ethyl-4-methoxy-2-pyranone exhibits notable chemical properties, including reactivity towards nucleophilic and electrophilic agents, and the ability to undergo ring-opening and ring-closure reactions, leading to a variety of functionalized derivatives. These chemical properties are essential for the compound's application in synthesis and modification reactions (Torii et al., 1976).

Scientific Research Applications

Organic Solid-State Lasers

Organic solid-state tri-wavelength lasing demonstrates the potential of pyran derivatives in developing compact and cost-effective smart laser systems. The study by Liu et al. (2017) highlights the use of a dye-doped holographic polymer-dispersed liquid crystal and distributed feedback laser, showcasing the versatility of pyran derivatives in multi-wavelength radiation applications, essential for scientific and applied research (Liu et al., 2017).

Corrosion Inhibition

Pyran derivatives, including those related to 6-Ethyl-4-methoxy-2-pyranone, have been explored for their corrosion inhibition properties on mild steel in acidic environments. Saranya et al. (2020) found that these compounds significantly reduce corrosion, acting as mixed-type inhibitors and adhering to the Langmuir adsorption isotherm. This application is critical for protecting industrial materials and infrastructure (Saranya et al., 2020).

Antimicrobial Activity

The antimicrobial potential of pyran derivatives, akin to 6-Ethyl-4-methoxy-2-pyranone, has been documented in synthetic chemistry research. Banoji et al. (2022) synthesized a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines from ethyl 2-cyanoacetate, showcasing significant antibacterial and antifungal activities against various microbial strains. These findings open avenues for developing new antimicrobial agents (Banoji et al., 2022).

Electroluminescent Devices

Pyran-containing emitters have been synthesized and characterized for their application in organic light-emitting diodes (OLEDs), yielding high photoluminescent quantum yields and saturated red emissions. Yang et al. (2007) demonstrated that OLEDs using these emitters show excellent performance, with luminance reaching up to 12540 cd/m2. This research highlights the potential of pyran derivatives in improving the efficiency and color quality of OLEDs (Yang et al., 2007).

Synthesis of Disaccharide Mimetics

Pyran derivatives have also found application in the synthesis of C-linked disaccharide analogues, offering a new class of compounds with promising biological activity. Harding et al. (2003) developed efficient methods for the functionalization of these derivatives, paving the way for their use in biological research and potentially in therapeutic applications (Harding et al., 2003).

Safety And Hazards

The safety information for “6-Ethyl-4-methoxy-2-pyranone” indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statement is H302 , which means it is harmful if swallowed. Precautionary statements include P264, P270, P301+P312, and P330 .

properties

IUPAC Name

6-ethyl-4-methoxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-6-4-7(10-2)5-8(9)11-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYDMVQAZDVQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=O)O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455693
Record name 6-ETHYL-4-METHOXY-2-PYRANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-methoxy-2-pyranone

CAS RN

106950-13-4
Record name 6-ETHYL-4-METHOXY-2-PYRANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-hydroxy-4-ethyl-2-pyrone (360 mg, 0.00257 mol), dimethyl sulphate (0.3 ml) and potassium carbonate (1 gm) in 2-butanone was heated at reflux with stirring for 7 hours. The mixture was cooled, filtered and the filtrate was evaporated to give an oil. This oil was further purified by column chromatography (Whatman LPS-II silica gel, 30% ethyl acetate:pet. ether 30-60) to yield 4-methoxy-6-ethyl-2-pyrone (370 mg), m.p. 54°-55° C., IR (KBr): 1730, 1710, 1650, 1570 cm-1. Anal. calcd. for C8H10O3 : C, 62.33, H, 6.54. Found: C, 62.26, H, 6.55.
Name
4-hydroxy-4-ethyl-2-pyrone
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The following is based on the procedure disclosed in Deshpande, V. H. et al. Indian Journal of Chemistry, 35, pp. 790-793 (1996). Compound V (57.65 g, 411 mmol) was placed in an oven dried 2000 mL three-neck flask and dissolved in dry acetone (1500 ml). To this solution was added potassium carbonate (74 g, 540 mmoles) and dimethylsulfate (51 ml, 540 mmoles). The flask was equipped with a water condenser and mechanical stirrer. The mixture was heated to reflux for 3.5 hours. Analysis by LCMS showed reaction to be complete. Therefore the reaction was cooled to room temperature and the solids removed by filtration. The solvent of the filtrate was removed by rotary evaporation. The yellow oily residue left behind was purified by silica gel chromatography eluting with a gradient of 10% to 50% ethyl acetate in hexanes. The appropriate fractions were collected and concentrated by rotary evaporation to yield compound W (40.55 g, 61%) as a yellow solid. 1H NMR CDCl3 δ: 5.78 (s, 1H), 5.42 (s, 1H), 3.80 (s, 3H), 2.51 (q, 2H, J=8.0 Hz), 1.22 (t, 3H, J=8.0 Hz). ESMS m/z: 155 [M+H+].
Quantity
57.65 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
reactant
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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